molecular formula C27H25N3O2 B11394172 3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one

3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one

Cat. No.: B11394172
M. Wt: 423.5 g/mol
InChI Key: RDUJLBBOACAECX-UHFFFAOYSA-N
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Description

3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, an indole moiety, and a benzyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This is followed by the introduction of the indole moiety through a Friedel-Crafts acylation reaction. The final step involves the alkylation of the indole with a benzyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the indole moiety or the quinazolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzyl group or the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions can be performed using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can lead to the formation of reduced indole derivatives.

Scientific Research Applications

3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.

    Indole Derivatives: Compounds with an indole moiety, such as indole-3-acetic acid.

Uniqueness

The uniqueness of 3-benzyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one lies in its combination of a quinazolinone core, an indole moiety, and a benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

3-benzyl-2-[(2-oxo-1-propyl-3H-indol-3-yl)methyl]quinazolin-4-one

InChI

InChI=1S/C27H25N3O2/c1-2-16-29-24-15-9-7-12-20(24)22(27(29)32)17-25-28-23-14-8-6-13-21(23)26(31)30(25)18-19-10-4-3-5-11-19/h3-15,22H,2,16-18H2,1H3

InChI Key

RDUJLBBOACAECX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5

Origin of Product

United States

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